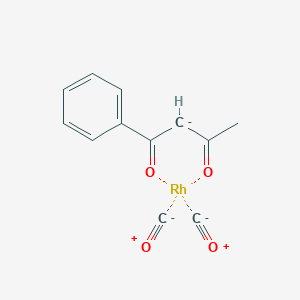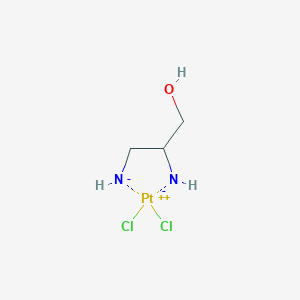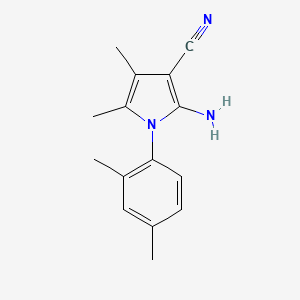
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C12H9O4Rh
. This compound features a rhodium center coordinated to two carbonyl (CO) groups and a 1-phenyl-1,3-butanedionato ligand. It is of significant interest due to its applications in catalysis and material science.Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium can be synthesized through the reaction of rhodium trichloride hydrate with 1-phenyl-1,3-butanedione in the presence of carbon monoxide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
RhCl3⋅3H2O+C6H5COCH2COCH3+2CO→C12H9O4Rh+3HCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and more concentrated reactant solutions to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a coordinating solvent like dichloromethane.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dicarbonyl(1-phenyl-1,3-butanedionato)rhodium is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development and as a model compound for understanding the behavior of rhodium complexes in biological systems. Its interactions with biomolecules are of particular interest.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes.
Mecanismo De Acción
The mechanism by which dicarbonyl(1-phenyl-1,3-butanedionato)rhodium exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The carbonyl ligands can participate in electron transfer processes, while the 1-phenyl-1,3-butanedionato ligand stabilizes the rhodium center and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonyl(acetylacetonato)rhodium: Similar structure but with an acetylacetonate ligand instead of a benzoylacetonate ligand.
Dicarbonyl(1,3-butanedionato)rhodium: Lacks the phenyl group present in dicarbonyl(1-phenyl-1,3-butanedionato)rhodium.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other rhodium dicarbonyl complexes and can lead to different catalytic behaviors and applications.
Propiedades
Fórmula molecular |
C12H9O4Rh- |
|---|---|
Peso molecular |
320.10 g/mol |
Nombre IUPAC |
carbon monoxide;1-phenylbutane-1,3-dione;rhodium |
InChI |
InChI=1S/C10H9O2.2CO.Rh/c1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2;/h2-7H,1H3;;;/q-1;;; |
Clave InChI |
ZGDQZZPIYSUDKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)




![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

